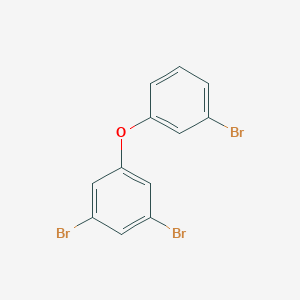

1,3-Dibromo-5-(3-bromophenoxy)benzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-5-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPJLVONRTECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583560 | |

| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-79-6 | |

| Record name | 3,3',5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ5QD2RX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dibromo 5 3 Bromophenoxy Benzene

Strategies for Carbon-Oxygen Bond Formation

The central structural feature of 1,3-Dibromo-5-(3-bromophenoxy)benzene is the ether bond connecting two separate phenyl rings. The formation of this C-O bond, particularly between two aryl groups, is a challenging synthetic step that requires specific catalytic or activated systems.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental mechanism for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov In the context of diaryl ether synthesis, this would involve the attack of a phenoxide ion on an aryl halide. The classical SNAr mechanism proceeds via a two-step process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

For this reaction to be efficient, the aromatic ring undergoing attack must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at positions ortho and/or para to the leaving group. acs.orgacs.org These groups are necessary to stabilize the negative charge that develops in the ring during the reaction. rsc.org

In the synthesis of this compound, a hypothetical SNAr pathway could involve the reaction of 3-bromophenoxide with 1,3,5-tribromobenzene (B165230). However, bromine atoms are not sufficiently electron-withdrawing to adequately activate the ring for nucleophilic attack under standard conditions. Therefore, traditional SNAr reactions are generally not a viable or high-yielding route for the synthesis of this and similar polybrominated diphenyl ethers, necessitating the use of alternative, catalyzed methods. rsc.org

Transition Metal-Catalyzed Etherification Reactions (e.g., Ullmann-type C-O coupling)

The most effective and widely employed method for constructing the diaryl ether linkage in polybrominated diphenyl ethers is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of an aryl halide with an alcohol or a phenoxide. wikipedia.org The traditional Ullmann ether synthesis involves heating an aryl halide with a phenoxide in the presence of stoichiometric amounts of copper powder, often at high temperatures (frequently exceeding 200°C) and in polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org

The mechanism involves copper(I) species that are generated in situ. organic-chemistry.org Modern variations of the Ullmann reaction have improved upon the classic conditions, often using soluble copper salts (e.g., CuI, CuBr) in combination with ligands such as diamines or acetylacetonates, which can facilitate the reaction at lower temperatures and with catalytic amounts of copper. wikipedia.org A general method for synthesizing various PBDEs involves the coupling of a bromophenolate with a diphenyliodonium (B167342) salt, which can proceed under reflux conditions. acs.orgacs.org

| Aryl Halide/Precursor | Phenol (B47542)/Phenolate | Catalyst/Promoter | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloronitrobenzene | Phenol | Copper | Not specified | Not specified | Illustrative example | wikipedia.org |

| Diphenyliodonium salt | Bromophenolate | None specified (implied Cu catalysis) | Aqueous NaOH | Reflux, 20-90 min | 30-70% (general for various PBDEs) | acs.orgacs.org |

| o-Halogenated benzohydrazides | (Used in a multi-component reaction) | Copper | Not specified | Domino process | High efficiency | nih.gov |

Selective Bromination Techniques for the Benzene (B151609) Rings

The synthesis of this compound requires precursors that are brominated at specific positions. This necessitates precise control over electrophilic aromatic substitution reactions.

Electrophilic Aromatic Bromination Control

Electrophilic aromatic bromination is the standard method for introducing bromine atoms onto a benzene ring. nih.gov The reaction typically involves treating the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). pressbooks.publibretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. pressbooks.pub This attack forms a resonance-stabilized carbocation intermediate (an arenium ion), and subsequent loss of a proton restores the ring's aromaticity, resulting in a brominated product. libretexts.org

The regioselectivity of the bromination is dictated by the substituents already present on the ring. For a precursor like diphenyl ether, the ether oxygen is an activating, ortho-, para-directing group. Therefore, direct bromination would preferentially add bromine atoms at the positions ortho and para to the ether linkage, making the synthesis of the 1,3-dibromo substitution pattern on one of the rings challenging via this route.

Synthesizing the 1,3-dibromo arrangement often requires a multi-step strategy. For instance, the precursor 1,3-dibromobenzene (B47543) cannot be made by direct dibromination of benzene. youtube.com A common route starts with the nitration of benzene to form nitrobenzene (B124822). The nitro group is a meta-director, so subsequent bromination yields 3-bromonitrobenzene. The nitro group can then be reduced to an amino group (NH₂), which is then removed or replaced via a Sandmeyer reaction involving a diazonium salt intermediate to yield 1,3-dibromobenzene. youtube.com

Regioselective Bromination of Phenolic Precursors

The synthesis of the "3-bromophenoxy" portion of the target molecule requires the precursor 3-bromophenol (B21344). As the hydroxyl group of phenol is a strongly activating, ortho-, para-director, direct bromination of phenol leads almost exclusively to 2-bromophenol, 4-bromophenol, and polybrominated products. nih.govnih.gov Achieving high regioselectivity for a specific isomer, especially a meta-substituted one, is a significant challenge.

Modern organic synthesis has developed several methods to achieve high regioselectivity in phenol bromination, primarily for the para-position. These methods often use milder brominating agents or specialized catalytic systems to control the reaction and prevent over-bromination. nih.govresearchgate.net

| Substrate | Brominating Agent/System | Solvent | Conditions | Outcome/Selectivity | Reference |

|---|---|---|---|---|---|

| Phenols | KBr and ZnAl–BrO₃⁻–LDHs | AcOH/H₂O | 35 °C | Highly para-selective monobromination | nih.govnih.gov |

| Phenols | TMSBr and (4‐ClC₆H₄)₂SO | Acetonitrile | Room Temperature | High para-selectivity (up to 99:1) | chemistryviews.org |

| Phenols and Anilines | N-bromosaccharin and Amberlyst-15 | Not specified | Not specified | Regioselective, good to excellent yields | researchgate.net |

| 1-Phenylpyrazol-3-ol | Bromine (3 equivalents) | Carbon tetrachloride | Boiling | Yields 4-bromo-1-(4-bromophenyl)pyrazol-3-ol (dibromination) | mdpi.com |

Due to the difficulty in direct meta-bromination of phenol, 3-bromophenol is typically synthesized via an indirect route, similar to that for 1,3-dibromobenzene. A common pathway involves the bromination of nitrobenzene to 3-bromonitrobenzene, followed by reduction to 3-bromoaniline, and finally conversion of the amino group to a hydroxyl group via diazotization and subsequent hydrolysis.

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of this compound typically involves the formation of an ether linkage between two substituted benzene rings. Two classical and versatile methods for achieving this are the Ullmann condensation and the Williamson ether synthesis. These approaches allow for the strategic coupling of appropriately functionalized precursors to yield the target molecule.

One plausible synthetic route commences with the bromination of a suitable phenol derivative. For instance, the synthesis could start from 3-bromophenol. This precursor would then be coupled with a dibrominated benzene derivative. A common strategy for forming the ether bond in PBDEs is the Ullmann condensation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org In this case, 3-bromophenol could be reacted with 1,3,5-tribromobenzene in the presence of a copper catalyst.

A key challenge in such syntheses is controlling the regioselectivity—ensuring the substituents are in the correct positions on the benzene rings. The synthesis of the precursors themselves often requires multiple steps. For example, the synthesis of 1,3-dibromobenzene from benzene involves a sequence of reactions including nitration, reduction of the nitro group to an amine, followed by diazotization and subsequent substitution with bromine. youtube.comyoutube.com

An alternative to the Ullmann condensation is the Williamson ether synthesis, a reaction that forms an ether from an organohalide and an alkoxide. wikipedia.orgmasterorganicchemistry.com This SN2 reaction is effective for creating ethers, though it is more commonly used with alkyl halides rather than aryl halides. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a phenoxide with an appropriately substituted brominated benzene.

The synthesis of various PBDE congeners often relies on the availability of pure starting materials, which themselves can be synthesized through multi-step processes. For instance, the preparation of octabromodiphenyl ethers has been achieved through the bromination of aminodiphenyl ethers, followed by diazotization and reduction. acs.orgnih.gov While the target molecule is a tribrominated diphenyl ether, similar principles of building complexity from simpler, functionalized precursors apply.

A general representation of a multi-step synthesis for this compound via an Ullmann-type reaction is presented below:

Table 1: Proposed Multi-Step Synthesis via Ullmann Condensation

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 1,3,5-Trinitrobenzene | N/A | Reduction (e.g., Sn, HCl) | 1,3,5-Triaminobenzene |

| 2 | 1,3,5-Triaminobenzene | NaNO₂, HBr, CuBr | Sandmeyer Reaction | 1,3,5-Tribromobenzene |

| 3 | 1,3,5-Tribromobenzene | 3-Bromophenol | Copper catalyst, Base (e.g., K₂CO₃), High-boiling polar solvent (e.g., DMF, NMP), Heat | This compound |

This table presents a generalized pathway and specific conditions may vary based on literature procedures.

Green Chemistry Approaches in Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry, and the synthesis of brominated compounds is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One of the primary areas of focus in the green synthesis of brominated aromatic compounds is the replacement of hazardous brominating agents like elemental bromine (Br₂). Alternative, safer brominating reagents have been developed. These include N-bromosuccinimide (NBS) and quaternary ammonium (B1175870) tribromides such as tetrabutylammonium (B224687) tribromide (TBATB). cambridgescholars.comacgpubs.org These reagents are often solids, making them easier and safer to handle than liquid bromine.

Another green approach involves the use of in-situ generation of the brominating species. For example, a mixture of sodium bromide (NaBr) and an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂) can be used to generate bromine in the reaction mixture, avoiding the need to store and handle the hazardous elemental form. nih.gov A combination of a bromide and a bromate (B103136) (e.g., NaBr/NaBrO₃) in the presence of an acid can also serve as an effective and more environmentally benign brominating system. ias.ac.inrsc.org

Solvent choice is another critical aspect of green chemistry. Traditional syntheses of PBDEs often employ high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which can be toxic and difficult to remove and recycle. wikipedia.org Research into solvent-free reaction conditions has shown promise. acgpubs.org Performing reactions under thermal conditions or using microwave irradiation without a solvent can lead to shorter reaction times, higher yields, and a significant reduction in waste. acgpubs.org

The use of catalysis is also a cornerstone of green chemistry. Copper-catalyzed Ullmann condensations are well-established, but modern advancements focus on using more efficient and recyclable catalysts. Ligand-free copper-catalyzed reactions are also being explored to simplify the reaction setup and purification processes. nih.gov

Table 2: Comparison of Traditional vs. Green Bromination Methods

| Feature | Traditional Method | Green Chemistry Approach |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Quaternary Ammonium Tribromides, In-situ generation (e.g., NaBr/NaOCl) |

| Solvents | High-boiling polar aprotic solvents (DMF, NMP) | Solvent-free conditions, Water, or more benign organic solvents |

| Catalysis | Stoichiometric copper | Catalytic copper, Ligand-free systems |

| Energy | Conventional heating | Microwave irradiation |

| Safety | Handling of hazardous liquid bromine | Use of solid, less volatile reagents |

| Waste | Generation of hazardous solvent waste and byproducts | Reduced waste, easier workup |

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more sustainable.

Chemical Reactivity and Reaction Mechanisms of 1,3 Dibromo 5 3 Bromophenoxy Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Rings

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents already present on the ring.

In 1,3-Dibromo-5-(3-bromophenoxy)benzene, both aromatic rings are considered deactivated towards EAS.

Predicted Regioselectivity :

Ring A (1,3-dibromo-5-phenoxy substituted) : This ring is heavily substituted and deactivated. The positions ortho to the phenoxy group (positions 4 and 6) are the most activated by resonance, but they are sterically hindered by the adjacent bromine atoms. The position para to the phenoxy group (position 2) is also activated, but less so and is also flanked by bromine. The only available position (C2) is meta to both bromine atoms. Given the strong directing effect of the phenoxy group, substitution, if it occurs, would most likely be directed to the C2, C4, or C6 positions, though the reaction would be slow.

Ring B (3-bromo substituted) : This ring is less substituted and therefore likely more reactive than Ring A. The ether linkage acts as an ortho, para-directing group, while the bromine atom is a deactivating ortho, para-director. The positions ortho and para to the ether linkage (C2', C4', C6') are the most activated sites for electrophilic attack. The bromine at C3' will also direct to its ortho (C2', C4') and para (C6') positions. Therefore, electrophilic attack is strongly predicted to occur on Ring B at the C2', C4', and C6' positions.

Further halogenation of this compound would require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, due to the deactivated nature of the rings. fiveable.mereddit.com The reaction is expected to proceed preferentially on Ring B at the positions activated by the ether linkage (ortho and para), leading to tetrabrominated diphenyl ether products.

Nitration, typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group. Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid (-SO₃H) group. For this compound, these reactions are predicted to occur under forcing conditions and to favor substitution on Ring B at the positions ortho and para to the ether linkage for the reasons outlined above.

Nucleophilic Substitution Reactions Involving Bromine Substituents

The bromine atoms on this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The three bromine atoms are in chemically distinct environments, which could potentially allow for regioselective reactions, although controlling such selectivity can be challenging in polyhalogenated systems. semanticscholar.orgresearchgate.netnih.gov

These reactions follow a general catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgorganic-chemistry.org It is a versatile method for creating new C-C bonds.

Sonogashira Reaction : This reaction forms a C-C bond between an aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Heck Reaction : This reaction involves the coupling of an aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

The tables below provide hypothetical examples of products that could be formed from the reaction of this compound, assuming a 1:1 molar ratio of reactants to illustrate potential monosubstitution products. In practice, mixtures of mono-, di-, and tri-substituted products could be formed.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid Reagent | Potential Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | A brominated (3-bromophenoxy)terphenyl derivative | Pd(PPh₃)₄ / Na₂CO₃ |

| Methylboronic acid | A methyl-substituted dibromo(3-bromophenoxy)benzene | Pd(dppf)Cl₂ / K₂CO₃ |

| Vinylboronic acid | A vinyl-substituted dibromo(3-bromophenoxy)benzene | Pd(OAc)₂ / K₃PO₄ |

Table 2: Illustrative Sonogashira and Heck Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst/Base System |

|---|---|---|---|

| Sonogashira | Phenylacetylene | A (phenylethynyl)-substituted dibromo(3-bromophenoxy)benzene | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Heck | Styrene | A styryl-substituted dibromo(3-bromophenoxy)benzene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow for the conversion of the C-Br bonds in this compound to various amino derivatives.

Table 3: Illustrative Buchwald-Hartwig C-N Coupling Reactions

| Amine Reagent | Potential Product | Typical Catalyst/Ligand/Base System |

|---|---|---|

| Aniline | A diphenylamino-substituted dibromo(3-bromophenoxy)benzene | Pd₂(dba)₃ / BINAP / NaOt-Bu |

| Piperidine | A piperidinyl-substituted dibromo(3-bromophenoxy)benzene | Pd(OAc)₂ / XPhos / Cs₂CO₃ |

Reactivity of the Ether Linkage

Diaryl ethers are known for their high chemical stability. The C(aryl)-O bond is strong and resistant to cleavage under most conditions. Cleavage of such ethers typically requires harsh reagents, such as strong protic acids (HBr or HI) at high temperatures or potent Lewis acids like boron tribromide (BBr₃). wikipedia.org

Under such acidic conditions, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. For a diaryl ether, the C(aryl)-O bonds are difficult to break because it would require nucleophilic attack on an sp²-hybridized carbon, which is unfavorable. libretexts.orglibretexts.org Therefore, if cleavage were to occur, it would result in the formation of a phenol (B47542) and an aryl halide. For this compound, the expected products would be 1,3,5-tribromobenzene (B165230) and 3-bromophenol (B21344) .

Cleavage Reactions

The cleavage of bonds within the this compound molecule can be categorized into two main types: cleavage of the ether linkage and cleavage of the carbon-bromine bonds.

Ether Bond Cleavage: The ether linkage in diaryl ethers, such as this compound, is notably stable due to the sp² hybridization of the carbon atoms bonded to the oxygen, which strengthens the C-O bonds. Cleavage of this bond typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. However, for diaryl ethers, this reaction is generally difficult and not a common transformation under typical laboratory or environmental conditions.

Carbon-Bromine Bond Cleavage: The carbon-bromine (C-Br) bonds are significantly more susceptible to cleavage than the ether linkage. This is a key reaction in both synthetic applications and environmental degradation pathways. Reductive debromination is a prominent example, often facilitated by zero-valent metals.

Stability under Various Reaction Conditions

The stability of this compound is a critical factor in its environmental persistence and its behavior in chemical synthesis.

Thermal Stability: Polybrominated diphenyl ethers, as a class, are designed to be thermally stable for their application as flame retardants. However, at elevated temperatures, such as those encountered during combustion or in certain industrial processes, they undergo decomposition. The thermal degradation of tribrominated diphenyl ethers can lead to the formation of various products, including polybrominated dibenzofurans (PBDFs) and polybrominated dibenzodioxins (PBDDs), which are of significant environmental concern. The process is complex and can involve both intramolecular cyclization and intermolecular reactions.

Photochemical Stability: this compound is susceptible to photolytic degradation, particularly in the presence of UV radiation. This process primarily involves the reductive cleavage of the C-Br bonds. The energy from the absorbed light can excite the molecule, leading to the homolytic or heterolytic cleavage of the C-Br bond. In the presence of a hydrogen donor, this results in the stepwise removal of bromine atoms, leading to the formation of lower brominated diphenyl ethers. The quantum yield for the photodegradation of PBDEs can vary depending on the specific isomer and the reaction environment. For instance, the photodecomposition quantum yield for decabromodiphenyl ether (BDE-209) has been reported to be significant, leading to its degradation in minutes under direct solar irradiation in favorable solvent conditions. nih.gov

Stability in Acidic and Basic Media: In the absence of strong nucleophiles or high temperatures, the ether linkage of this compound is expected to be stable in both acidic and basic media. The aromatic rings are generally resistant to hydrolysis under these conditions. The C-Br bonds are also relatively stable to hydrolysis under typical environmental pH ranges.

Oxidative and Reductive Transformations of this compound

Reductive Transformations: Reductive debromination is a well-documented and environmentally significant transformation pathway for polybrominated diphenyl ethers. This process can be achieved using various reducing agents, with zero-valent iron (ZVI) being extensively studied for its potential in environmental remediation.

The reaction with ZVI involves the transfer of electrons from the iron surface to the PBDE molecule, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. This process occurs in a stepwise manner, with higher brominated congeners being progressively transformed into lower brominated ones, and ultimately to diphenyl ether. The reaction rate is influenced by factors such as the number and position of bromine atoms, with higher brominated PBDEs generally exhibiting faster initial degradation rates. nih.gov

For a tribrominated diphenyl ether like 2,4,4'-tribromodiphenyl ether (BDE-28), which can serve as a structural analog, reductive debromination with zero-valent iron leads to the formation of dibrominated, monobrominated, and ultimately, non-brominated diphenyl ether. nih.gov The preferential removal of bromine atoms can be influenced by their position on the aromatic ring.

Table 1: Summary of Chemical Reactivity of this compound

| Reaction Type | Reagents/Conditions | Expected Products | Reactivity Level |

| Cleavage Reactions | |||

| Ether Bond Cleavage | Strong acids (e.g., HBr, HI), high temperature | Brominated phenols and bromobenzenes | Low |

| C-Br Bond Cleavage | Zero-valent iron (ZVI), UV light with H-donor | Lower brominated diphenyl ethers, diphenyl ether | Moderate to High |

| Stability | |||

| Thermal | High temperatures (>300°C) | Polybrominated dibenzofurans, polybrominated dibenzodioxins | Decomposes |

| Photochemical | UV radiation | Lower brominated diphenyl ethers | Unstable |

| Acidic/Basic Media | Dilute acids/bases at ambient temperature | No significant reaction | Stable |

| Transformations | |||

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Brominated aromatic acids (potential) | Low |

| Reduction (Debromination) | Zero-valent iron (ZVI) | Dibromo-, monobromo-diphenyl ethers, diphenyl ether | High |

Table 2: Reductive Debromination of a Tribrominated Diphenyl Ether (BDE-28) with Zero-Valent Iron

| Reactant | Reducing Agent | Major Products | Minor Products | Reference |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Zero-valent iron (Fe⁰) | 4,4'-Dibromodiphenyl ether (BDE-15), 4-Bromodiphenyl ether (BDE-3) | Diphenyl ether | nih.gov |

Advanced Spectroscopic Characterization of 1,3 Dibromo 5 3 Bromophenoxy Benzene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

The FTIR spectrum of 1,3-Dibromo-5-(3-bromophenoxy)benzene is expected to display several characteristic absorption bands corresponding to its key structural features. As a polybrominated diphenyl ether (PBDE), its spectrum would be consistent with those of other compounds in its class. nih.govcapes.gov.brresearchgate.net

Key expected absorption bands include:

C-O-C Stretching: The diaryl ether linkage gives rise to strong asymmetric and symmetric stretching vibrations, typically found in the 1200-1280 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: Multiple bands of medium to weak intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.

Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are found in the far-infrared region, typically between 500 and 600 cm⁻¹.

C-H Out-of-Plane Bending: Strong absorption bands in the 680-900 cm⁻¹ region are highly characteristic of the benzene (B151609) ring substitution pattern.

| Predicted FTIR Data for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | > 3000 | Aromatic C-H Stretch | | 1400 - 1600 | Aromatic C=C Stretch | | 1200 - 1280 | Asymmetric C-O-C Ether Stretch | | 680 - 900 | Aromatic C-H Out-of-Plane Bending | | 500 - 600 | C-Br Stretch |

Note: This data is predicted based on characteristic group frequencies for polybrominated diphenyl ethers. shimadzu.com

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.

Key expected Raman signals include:

Symmetric Ring Breathing: A strong, sharp signal corresponding to the symmetric expansion and contraction of the benzene rings is a hallmark of the Raman spectra of aromatic compounds.

C-Br Symmetric Stretching: The symmetric C-Br stretching modes would also be prominent.

C-O-C Symmetric Stretching: The symmetric ether stretch may be more readily observed than in the FTIR spectrum.

The use of Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be an effective method for the detection of polybrominated diphenyl ethers, indicating that this technique could be applied for sensitive analysis of the title compound. nih.gov

| Predicted Raman Data for this compound | | :--- | :--- | | Raman Shift (cm⁻¹) | Vibrational Mode | | ~ 3050 | Aromatic C-H Stretch | | 1550 - 1600 | Aromatic C=C Stretch | | ~ 1000 | Symmetric Ring Breathing | | 500 - 600 | C-Br Stretch |

Note: This data is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, high-resolution mass spectrometry is particularly crucial.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This technique is superior to standard mass spectrometry as it can differentiate between molecules with the same nominal mass but different chemical formulas. For polybrominated diphenyl ethers (PBDEs), HRMS coupled with gas chromatography (GC) is a powerful tool for identification and quantification in various matrices. oup.comoup.com

The molecular formula for this compound is C₁₂H₇Br₃O. HRMS analysis would focus on the molecular ion peak [M]⁺. A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of three bromine atoms in the molecule results in a characteristic isotopic cluster of four peaks ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with a relative intensity ratio of approximately 1:3:3:1.

The precise mass measurement by HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential environmental contaminants.

Table 1: Expected HRMS Data for the Molecular Ion of this compound

| Ion Formula | Calculated Mass (Da) | Expected Isotopic Peak | Relative Abundance (%) |

| C₁₂H₇⁷⁹Br₃O | 479.8000 | [M]⁺ | ~100.0 |

| C₁₂H₇⁷⁹Br₂⁸¹BrO | 481.7980 | [M+2]⁺ | ~97.2 |

| C₁₂H₇⁷⁹Br⁸¹Br₂O | 483.7959 | [M+4]⁺ | ~31.5 |

| C₁₂H₇⁸¹Br₃O | 485.7939 | [M+6]⁺ | ~3.4 |

Note: This table is generated based on theoretical calculations and established principles of mass spectrometry for brominated compounds.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can deduce the arrangement of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

To perform single-crystal XRD, a high-quality, defect-free crystal of this compound must first be grown. This technique provides the most precise and unambiguous three-dimensional model of the molecule. The resulting data would allow for the exact determination of:

Bond Lengths: The precise distances between the carbon, bromine, and oxygen atoms.

Bond Angles: The angles formed by the covalent bonds within the phenyl rings and the ether linkage.

Dihedral Angle: The twist or torsion angle between the two aromatic rings, which is a key conformational feature of diphenyl ethers.

Intermolecular Interactions: The analysis of the crystal packing can reveal non-covalent interactions, such as halogen bonding (Br···Br or Br···O) or π–π stacking, which govern the supramolecular architecture. semanticscholar.orgresearchgate.net

Studies on other brominated aromatic compounds demonstrate the power of this technique to reveal detailed structural insights. uni-muenchen.demdpi.com

Table 2: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z (molecules/unit cell) | 4 or 8 |

Note: This data is hypothetical and based on typical values for similar organic crystalline compounds.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used on a bulk sample of the compound, which consists of many tiny, randomly oriented crystallites. While it does not provide the detailed atomic coordinates of a single-crystal study, PXRD is invaluable for:

Phase Identification: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. This can be used to confirm the identity of a synthesized batch against a known standard.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The appearance of unexpected peaks would suggest the presence of impurities or a different crystalline phase (polymorph).

Lattice Parameter Refinement: The positions of the diffraction peaks are determined by the size and shape of the unit cell. This data can be used to refine the lattice parameters of the crystal structure.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive techniques are essential for analyzing the chemical properties of a material's outermost atomic layers, which is critical in fields like materials science and catalysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and the chemical states of those elements on a material's surface (typically the top 1-10 nm). When applied to this compound, an XPS survey scan would confirm the presence of carbon, oxygen, and bromine.

High-resolution scans of the individual elemental regions provide more detailed chemical information:

C 1s Spectrum: This region can be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms: C-C bonds in the aromatic rings, C-H bonds, C-O ether linkages, and C-Br bonds.

O 1s Spectrum: A single peak corresponding to the C-O-C ether linkage is expected.

Br 3d Spectrum: This region shows a characteristic doublet, Br 3d₅/₂ and Br 3d₃/₂, due to spin-orbit coupling. The binding energy of these peaks is indicative of bromine covalently bonded to a carbon atom (C-Br). researchgate.netxpsfitting.com The binding energy for a C-Br bond is typically around 70-71 eV. researchgate.net

Table 3: Expected XPS Binding Energies for this compound

| Element | Orbital | Chemical Bond | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 |

| C-O | ~286.0 | ||

| C-Br | ~285.5 | ||

| Oxygen | O 1s | C-O-C | ~533.0 |

| Bromine | Br 3d₅/₂ | C-Br | ~70.5 |

| Br 3d₃/₂ | C-Br | ~71.5 |

Note: Binding energies are reference values and can vary slightly based on the specific chemical environment and instrument calibration.

Scanning Tunneling Microscopy (STM) for On-Surface Characterization

Scanning Tunneling Microscopy (STM) is a premier technique for the real-space visualization of molecular structures and processes on conductive surfaces with atomic resolution. matexcel.com It provides unparalleled insight into the adsorption, self-assembly, and reaction pathways of precursor molecules in on-surface synthesis, a bottom-up approach to fabricating novel nanomaterials. researchgate.net While direct STM studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, its behavior can be predicted with high confidence based on comprehensive STM analyses of analogous brominated aromatic compounds and diaryl ethers. These studies establish a clear and reproducible reaction pathway, primarily the Ullmann coupling reaction, which is driven by the catalytic activity of metal substrates. acs.org

On-surface synthesis using precursors like this compound typically involves several distinct stages, each of which can be directly observed and characterized by STM. The process begins with the deposition of the precursor molecules onto a clean, single-crystal metal surface, such as gold (Au(111)), silver (Ag(111)), or copper (Cu(111)), under ultra-high vacuum (UHV) conditions. acs.orgresearchgate.net The choice of substrate is critical, as its catalytic activity influences the temperatures required for reactions and can affect the final structures formed. researchgate.net

At low temperatures, STM imaging typically reveals the intact precursor molecules adsorbed and often self-assembled into ordered structures on the substrate. With controlled thermal annealing, the molecule undergoes a series of transformations. The key reaction for brominated precursors is the Ullmann coupling, which proceeds via two main steps:

Dehalogenation and Formation of Organometallic Intermediates: Upon gentle heating, the catalytic surface facilitates the cleavage of the carbon-bromine (C-Br) bonds. This step is fundamental to almost all on-surface reactions involving halo-aromatics. researchgate.net Following debromination, the resulting aryl radicals become stabilized by forming transient organometallic intermediates. In the case of copper surfaces, these intermediates often consist of two aryl radicals bonded to a single copper adatom, which is pulled from the substrate, forming a C-Cu-C linkage. researchgate.netmdpi.com STM can directly visualize these organometallic species, which often arrange into highly ordered superstructures on the surface. researchgate.netnsf.gov Studies on 1-bromo-4-methoxybenzene on Cu(111) provide a strong analogue, demonstrating the formation of stable, long-range ordered organometallic arrays prior to covalent coupling. nsf.gov The ether linkage is expected to remain stable during this process.

Covalent Coupling and Polymerization: With further annealing to higher temperatures, the organometallic intermediates undergo reductive elimination, leading to the formation of new, stable carbon-carbon (C-C) bonds and releasing the metal adatom. researchgate.net For a precursor like this compound, this sequential coupling would result in the formation of polymer chains with a polyphenylene ether-type backbone. The geometry of the precursor, with bromine atoms at the 1 and 3 positions of one phenyl ring, would dictate the meta-linkages in the resulting polymer chains. STM images at this stage reveal the structure of the final covalent nano-architectures, confirming the success of the polymerization. researchgate.net

The table below summarizes key findings from STM studies on molecules analogous to this compound, illustrating the common steps of on-surface Ullmann reactions.

| Precursor Molecule | Substrate | Deposition/Annealing Conditions | STM Observations & Findings |

| Bromobenzene | Cu(111) | Deposited at 5 K, followed by annealing. | Formation of a highly mobile organometallic intermediate (two phenyl groups bound to a Cu adatom) was directly visualized before the final formation of biphenyl (B1667301). researchgate.net |

| 1-Bromo-4-methoxybenzene | Cu(111) | Annealed to 120 K, then to 400 K. | At 120 K, ordered arrays of organometallic intermediates were observed. Further annealing to 400 K resulted in the formation of the final biphenyl product. nsf.gov |

| 1,8-Dibromobiphenylene (BPBr₂) | Cu(111) | Deposited at room temperature, imaged at 5 K. | Molecules debrominated upon adsorption at room temperature to form stable organometallic dimers with a clear C-Cu-C bond structure, surrounded by dissociated bromine atoms. mdpi.com |

| 1,4-Dibromobenzene | Cu(110) | Deposited at room temperature, annealed to 500 K. | An initial organometallic phase was formed, which upon annealing, converted to co-aligned poly(para-phenylene) chains. researchgate.net |

These analogous systems strongly suggest that this compound would serve as a viable precursor for the on-surface synthesis of polyphenylene ether-like structures. An STM-based investigation would be expected to reveal a stepwise reaction involving initial self-assembly, subsequent debromination to form organometallic intermediates at moderate temperatures, and finally, C-C coupling to yield covalent polymers at higher temperatures.

Computational and Theoretical Investigations of 1,3 Dibromo 5 3 Bromophenoxy Benzene

Electronic Structure Calculations

The electronic structure of a molecule dictates its chemical behavior. For complex organic molecules like 1,3-Dibromo-5-(3-bromophenoxy)benzene, computational methods are indispensable for a detailed understanding of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations on related brominated benzene (B151609) derivatives typically employ hybrid functionals like B3LYP. These studies are instrumental in predicting molecular properties. For instance, in a study on 1,3-dibromo-5-chlorobenzene, DFT calculations with the B3LYP functional and a 6-31G basis set were used to determine energies, optimized structure, and vibrational frequencies. researchgate.net Similar approaches are applied to analyze other halogenated compounds, providing a robust framework for understanding their electronic behavior. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for electronic structure analysis. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more accurate results for electron correlation effects. For halogenated benzenes, ab initio calculations can be crucial for accurately predicting properties sensitive to electron correlation, such as interaction energies and spectroscopic constants.

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule, along with the rotational flexibility around single bonds, is key to its function and interaction with other molecules.

Table 1: Representative Optimized Geometrical Parameters for a Related Brominated Benzene Derivative (1,3-dibromo-5-chlorobenzene)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br Bond Length | ~1.88 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-O Bond Length | ~1.37 Å |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (between rings) | Variable |

Note: The values in this table are illustrative and based on typical values for similar brominated aromatic ethers. The actual values for this compound would require specific calculations.

Analysis of Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier orbitals, are fundamental to understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For brominated aromatic compounds, the HOMO is often localized on the phenyl rings and the bromine atoms, while the LUMO may be distributed over the aromatic system.

Table 2: Representative Frontier Molecular Orbital Energies for a Related Brominated Aromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are representative and derived from studies on similar brominated aromatic compounds. The precise values for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of positive and negative electrostatic potential. In halogenated aromatic compounds, the regions around the bromine atoms can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-Br bond axis, which can participate in halogen bonding. researchgate.net The electronegative oxygen atom in the ether linkage and the π-systems of the benzene rings are typically regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and the nature of chemical bonds. For this compound, NBO analysis reveals significant charge delocalization and key intermolecular interactions that govern its molecular structure and reactivity.

The analysis indicates a notable distribution of charges across the molecule. The oxygen atom of the ether linkage exhibits a significant negative charge, a consequence of its high electronegativity. Conversely, the carbon atoms directly bonded to the oxygen and bromine atoms show a degree of positive charge. The bromine atoms themselves carry a partial negative charge, though less pronounced than that of the oxygen atom. This charge distribution is a critical factor in determining the molecule's electrostatic potential and its interactions with other molecules.

The table below summarizes the key NBO findings for this compound.

| Parameter | Observation | Implication |

| Atomic Charges | Oxygen atom possesses a significant negative charge. Carbon atoms bonded to heteroatoms are electropositive. | Defines the electrostatic potential and sites for electrophilic/nucleophilic attack. |

| Hyperconjugation | Strong interactions between oxygen/bromine lone pairs and aromatic ring π* orbitals. | Enhances molecular stability and influences conformational preferences. |

| Bonding Orbitals | C-O and C-Br bonds exhibit significant polarization towards the more electronegative atom. | Affects bond strength, length, and vibrational frequencies. |

Spectroscopic Property Predictions

Computational chemistry provides a valuable tool for predicting the spectroscopic properties of molecules, aiding in their identification and characterization. For this compound, theoretical calculations of its vibrational frequencies and NMR chemical shifts offer a deeper understanding of its structural features.

Vibrational Frequency Calculations

Theoretical calculations of the infrared (IR) and Raman spectra of this compound allow for the assignment of its characteristic vibrational modes. These calculations are typically performed using density functional theory (DFT) methods.

The predicted vibrational spectrum of this compound is characterized by several key features. The C-H stretching vibrations of the aromatic rings are predicted to appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. A strong absorption band corresponding to the asymmetric C-O-C stretching of the ether linkage is anticipated around 1200-1250 cm⁻¹. The C-Br stretching vibrations are predicted at lower frequencies, typically in the 500-700 cm⁻¹ range.

The table below presents a selection of predicted vibrational frequencies and their corresponding assignments for this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3050-3100 | Aromatic C-H Stretch | Stretching of the carbon-hydrogen bonds on the benzene rings. |

| 1550-1600 | Aromatic C=C Stretch | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| 1230 | Asymmetric C-O-C Stretch | Asymmetric stretching of the carbon-oxygen-carbon ether linkage. |

| 680 | C-Br Stretch | Stretching of the carbon-bromine bonds. |

| 550 | Ring Bending | Out-of-plane bending of the benzene rings. |

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial aspect of computational chemistry for structure elucidation. Theoretical calculations can provide valuable information about the electronic environment of each nucleus in this compound.

The predicted ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of the protons are influenced by the electron-withdrawing effects of the bromine atoms and the ether linkage. Protons on the benzene ring containing two bromine atoms are likely to be shifted further downfield compared to those on the monosubstituted ring.

For the ¹³C NMR spectrum, the carbon atoms directly attached to the electronegative oxygen and bromine atoms are predicted to have the largest chemical shifts (downfield). The ether-linked carbon atoms are expected to resonate in the region of 150-160 ppm, while the bromine-substituted carbons will also be significantly deshielded. The remaining aromatic carbons will appear at higher field strengths.

A summary of the predicted NMR chemical shifts for key atoms in this compound is provided in the table below.

| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

| ¹H (ortho to ether on dibromo-ring) | ~7.5 | Anisotropic effect of ether oxygen and inductive effect of bromine. |

| ¹H (para to ether on dibromo-ring) | ~7.2 | Inductive effect of bromine atoms. |

| ¹H (on monobromo-ring) | 6.8 - 7.4 | Position relative to the bromine and ether groups. |

| ¹³C (ether-linked, dibromo-ring) | ~158 | Strong deshielding by the electronegative oxygen atom. |

| ¹³C (ether-linked, monobromo-ring) | ~155 | Deshielding by the oxygen atom. |

| ¹³C (bromine-substituted) | ~115-125 | Direct attachment to the electronegative bromine atom. |

Applications in Advanced Chemistry and Materials Science

Role as a Synthetic Intermediate

Halogenated aromatic compounds, particularly those with multiple bromine atoms, are foundational materials in organic synthesis. The bromine atoms serve as reactive sites for a variety of coupling reactions, allowing for the construction of more complex molecular architectures.

Precursor for Functionalized Organic Molecules

Building Block in Complex Chemical Syntheses

The tribromo-functionality of 1,3-Dibromo-5-(3-bromophenoxy)benzene theoretically makes it a versatile building block for constructing complex molecules. The differential reactivity of the bromine atoms—two on one ring and one on the other—could potentially allow for sequential, site-selective reactions. This controlled, step-wise functionalization is a key strategy in the total synthesis of natural products and the creation of complex pharmaceutical intermediates. However, published research demonstrating the specific application of this compound as a building block in such multi-step complex syntheses could not be identified.

Monomer for Polymer and Material Synthesis

The structure of this compound, featuring multiple reactive bromine sites and a flexible ether linkage, suggests its potential as a monomer for the synthesis of various polymers and advanced materials.

Development of Polyaromatic Ethers

Polyaromatic ethers are a class of high-performance polymers known for their thermal stability and chemical resistance. They are often synthesized via nucleophilic aromatic substitution or coupling reactions where di-halogenated monomers react with bisphenols. While other brominated diphenyl ethers are used in polymer chemistry, specific research detailing the polymerization of this compound to form polyaromatic ethers has not been found.

Synthesis of Dendrimers and Star-Shaped Molecules

Dendrimers and star-shaped molecules are highly branched, three-dimensional macromolecules with unique properties stemming from their precise architecture. wikipedia.orgnih.govwhiterose.ac.uk Their synthesis often relies on core molecules with multiple reactive sites to which dendritic wedges or polymer arms can be attached. A molecule like 1,3,5-tribromobenzene (B165230) is a common core for creating C3-symmetric, star-shaped molecules. Theoretically, this compound could serve as a similar trifunctional core. However, an extensive search of scientific databases reveals no instances of this compound being used for the synthesis of dendrimers or star-shaped molecules.

Fabrication of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers with high surface areas and tunable pore sizes. wikipedia.orgrsc.orgnih.govnih.govtcichemicals.comresearchgate.net Their synthesis involves the self-assembly of organic building blocks (monomers or "linkers") into extended, ordered networks through strong covalent bonds. wikipedia.orgnih.govtcichemicals.comtcichemicals.com Monomers with multiple reactive sites, such as bromine atoms, are essential for forming these robust frameworks. For example, 1,3,5-tris(4-bromophenyl)benzene is a well-known building block for synthesizing porous aromatic frameworks. Despite the structural suitability of this compound as a potential trifunctional linker for POF or COF synthesis, there is no available research documenting its use for this purpose.

Applications in Organic Electronics and Photonics

Detailed searches of scientific databases and scholarly articles for the use of this compound in organic electronics and photonics did not yield any specific research findings. The subsequent subsections reflect this absence of information.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

There is currently no scientific literature available that describes the synthesis, characterization, or application of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The electronic properties of this specific molecule and its suitability for charge transport or as an emissive material have not been reported.

Hole-Transporting Materials

An extensive review of the literature did not identify any studies that investigate or report the use of this compound as a hole-transporting material. The molecular characteristics required for efficient hole transport, such as appropriate HOMO energy levels and charge mobility, have not been documented for this compound.

Photovoltaic Applications (e.g., Perovskite Solar Cells)

No published research could be found that details the application of this compound in photovoltaic devices, including perovskite solar cells. While brominated compounds are utilized in the composition of perovskite materials themselves to tune their optoelectronic properties, the specific use of this polybrominated diphenyl ether as an interfacial layer, additive, or in any other capacity within a solar cell architecture has not been reported. roeffaers-lab.orgresearchgate.nettno.nl

Structure Property Relationship Studies of 1,3 Dibromo 5 3 Bromophenoxy Benzene Analogues

Impact of Halogen Substitution Patterns on Reactivity

The reactivity of 1,3-dibromo-5-(3-bromophenoxy)benzene and its analogues is profoundly influenced by the number and position of halogen substituents on the aromatic rings. These substitutions can alter the electron density distribution across the molecule, affecting its susceptibility to various chemical reactions, including nucleophilic, electrophilic, and photolytic processes.

Research on a wide range of polybrominated diphenyl ether (PBDE) congeners has demonstrated that the degree and pattern of bromination are key determinants of their reactivity. Computational studies using semi-empirical molecular orbital methods have been employed to calculate frontier orbital energies (HOMO and LUMO), which provide insights into the reactivity of these compounds. nih.gov For instance, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a critical parameter for predicting the susceptibility of a molecule to nucleophilic attack. Studies on the debromination of PBDEs by nanoscale zerovalent iron (nZVI) have shown a good correlation between the reaction rates and ELUMO values, suggesting that highly brominated diphenyl ethers are more reactive towards electron donors. researchgate.net

The position of bromine atoms also plays a significant role. For example, in the debromination of PBDEs by nZVI, bromine atoms at the meta-position have been observed to be the most susceptible to removal. researchgate.net This regioselectivity is a direct consequence of the electronic effects imparted by the substitution pattern.

Furthermore, the photolytic degradation of PBDEs is also heavily dependent on the halogen substitution. Quantitative structure-property relationship (QSPR) models have shown that the direct photolysis rate constants are mainly related to the degree and pattern of bromination, which can be described by molecular weight and average Mulliken atomic charges on the bromine atoms. nih.gov An increase in the degree of bromination generally leads to an increase in the photolysis rate constant. nih.gov

The nature of the halogen itself is another critical factor. While most studies focus on brominated compounds, the principles can be extended to other halogens. The reactivity of diaryl hypervalent halogen compounds (Br and Cl) has been shown to be significantly different from their iodine counterparts in nucleophilic substitution reactions, with bromine and chlorine derivatives often exhibiting superior reactivity. youtube.com

Table 1: Calculated Electronic Properties and Their Relation to Reactivity for Selected PBDE Congeners

| Congener | Number of Bromine Atoms | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend (Electrophilic Attack) | Predicted Reactivity Trend (Nucleophilic Attack) |

| 2,2',4-Tribromodiphenyl ether | 3 | -9.35 | -0.58 | 8.77 | Moderate | Moderate |

| 2,2',4,4'-Tetrabromodiphenyl ether | 4 | -9.42 | -0.65 | 8.77 | Moderate-High | Moderate-High |

| 2,2',4,5',6-Pentabromodiphenyl ether | 5 | -9.51 | -0.72 | 8.79 | High | High |

| 2,2',3,3',4,5',6-Heptabromodiphenyl ether | 7 | -9.65 | -0.88 | 8.77 | Very High | Very High |

| Decabromodiphenyl ether | 10 | -9.98 | -1.21 | 8.77 | Highest | Highest |

This table presents data derived from computational studies on various PBDEs and is intended to illustrate general trends. The reactivity predictions are based on frontier molecular orbital energies.

Influence of Ether Linkage Variations on Electronic Properties

Computational studies on poly(arylene ether ketone)s (PAEKs) have shown that modifications to the polymer backbone, including the removal of ether groups, lead to changes in chain rigidity, free volume, and ultimately, gas transport properties. mdpi.com While not a direct study of the target molecule, this research highlights the importance of the ether linkage in determining the macroscopic properties of related polymeric materials.

The electronic nature of substituents on the aromatic rings also has a profound effect on the electronic properties of the diaryl ether system. A study on the reductive elimination of diaryl ethers from palladium(II) complexes demonstrated that the electronic properties of the aryl groups significantly influence the reaction rate. mdpi.com Complexes with electron-deficient aryl groups underwent reductive elimination more readily than those with electron-neutral aryl groups. mdpi.com This indicates that the electronic character of the substituents, transmitted through the aromatic rings and the ether linkage, plays a crucial role in the molecule's reactivity.

Furthermore, the introduction of different functional groups can alter the electronic distribution. For example, the synthesis of diaryl ethers with varied substituents has been explored to tune their biological activity, which is often linked to their electronic properties and ability to interact with biological targets. researchgate.net

Table 2: Impact of Ether Linkage and Substituent Variations on Calculated Electronic Properties of Diaryl Ether Analogues

| Analogue Structure | Dihedral Angle (°) (Predicted) | HOMO-LUMO Gap (eV) (Calculated) | Key Electronic Feature |

| Diphenyl ether | ~118 | 8.9 | Baseline |

| 2,2'-Dimethyldiphenyl ether | Increased due to steric hindrance | 8.85 | Reduced inter-ring conjugation |

| 4,4'-Dinitrodiphenyl ether | ~118 | 7.5 | Strong electron-withdrawing groups lower the LUMO energy |

| 4-Amino-4'-nitrodiphenyl ether | ~118 | 6.9 | Push-pull system significantly reduces the HOMO-LUMO gap |

| Dibenzofuran | 0 (Planar) | 8.2 | Forced planarity enhances conjugation |

This table provides illustrative computational data for representative diaryl ether analogues to demonstrate the influence of structural changes on electronic properties.

Systematic Modifications for Tunable Material Properties

The systematic modification of the this compound scaffold offers a powerful strategy for creating novel materials with precisely tuned properties. By strategically introducing different functional groups and altering the substitution patterns, researchers can control characteristics such as reactivity, electronic behavior, and ultimately, the material's performance in specific applications.

One of the primary methods for modifying diaryl ethers is through cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are powerful synthetic tools that allow for the formation of C-O bonds, enabling the synthesis of a wide array of substituted diaryl ethers. sigmaaldrich.com For instance, the Ullmann synthesis has been optimized through the screening of various ligands to facilitate the coupling of electron-rich aryl bromides, which are often challenging substrates. nih.gov This allows for the introduction of a diverse range of functionalities onto the diaryl ether core.

The Chan-Lam coupling, which utilizes arylboronic acids as coupling partners under copper catalysis, provides another versatile route for the direct arylation of phenolic compounds. researchgate.net This method has been successfully employed to synthesize novel 13α-estrone derivatives with antiproliferative activity, demonstrating how systematic modifications can lead to potent bioactive molecules. researchgate.net The choice of the arylboronic acid directly influences the properties of the final product.

Furthermore, metal-free synthesis methods using diaryliodonium salts have emerged as a powerful alternative for creating diaryl ethers, including those with bulky ortho-substituents that are difficult to synthesize via traditional metal-catalyzed routes. tcichemicals.com This approach offers mild reaction conditions and broad functional group tolerance, expanding the scope of accessible diaryl ether analogues. tcichemicals.com

The functionalization of the diaryl ether scaffold is not limited to the aromatic rings. Modifications can also be made to the substituents themselves. For example, the synthesis of novel triclosan (B1682465) analogues involved modifications at the 4'-position and the B-ring to improve physicochemical properties and biological activity. These modifications included the introduction of various functional groups via reactions such as Chan-Lam coupling and nucleophilic substitution.

The ultimate goal of these systematic modifications is to establish clear structure-activity relationships (SARs) and structure-property relationships (SPRs). By understanding how specific structural changes affect the properties of the molecule, scientists can rationally design new materials for a wide range of applications, from pharmaceuticals to advanced polymers.

Table 3: Synthetic Strategies for the Modification of Diaryl Ether Analogues

| Synthetic Strategy | Key Reagents | Typical Reaction Conditions | Scope and Advantages |

| Ullmann Condensation | Aryl halide, Phenol (B47542), Copper catalyst, Base | High temperatures (can be lowered with specific ligands) | Broad scope, suitable for various substituted phenols and aryl halides. nih.gov |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Phenol, Palladium catalyst, Phosphine ligand, Base | Mild to moderate temperatures | High functional group tolerance, excellent for electron-deficient and electron-rich partners. |

| Chan-Lam Coupling | Arylboronic acid, Phenol, Copper catalyst, Base, Oxidant | Often room temperature | Mild conditions, tolerant of many functional groups. researchgate.net |

| Diaryliodonium Salt Chemistry | Diaryliodonium salt, Phenol, Base | Often metal-free, room temperature | Fast reactions, high yields, good for sterically hindered substrates. tcichemicals.com |

Environmental Fate and Chemical Degradation Mechanisms

Photochemical Degradation Pathways

Photochemical degradation is a principal abiotic process responsible for the breakdown of PBDEs in the environment, particularly in atmospheric and aquatic systems. researchgate.net This process is primarily driven by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of carbon-bromine (C-Br) bonds. diva-portal.org For PBDEs, this typically results in a stepwise reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether backbone. researchgate.netdiva-portal.org

Studies on various PBDE congeners have shown that the rate and efficiency of photodegradation are influenced by several factors, including the degree of bromination and the position of the bromine atoms on the aromatic rings. diva-portal.org Highly brominated congeners tend to degrade more rapidly than those with fewer bromine atoms. diva-portal.org The photolytic process can be initiated by direct absorption of light or mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), present in the environment. nih.gov

The primary photochemical degradation pathway for a tribrominated diphenyl ether like 1,3-dibromo-5-(3-bromophenoxy)benzene is expected to be reductive debromination. This would lead to the formation of lower brominated diphenyl ethers. For instance, the loss of a bromine atom would result in a dibrominated diphenyl ether, followed by further debromination to a monobrominated congener and eventually to the parent compound, diphenyl ether. nsf.gov The position of debromination (ortho, meta, or para) can vary, influencing the specific isomers of the degradation products formed. epa.gov In addition to debromination, other photochemical reactions can occur, such as the formation of polybrominated dibenzofurans (PBDFs) through intramolecular elimination of HBr, although this is generally considered a minor pathway. researchgate.net

Chemical Transformation in Environmental Matrices

The chemical transformation of this compound in environmental matrices such as soil, sediment, and water is a critical aspect of its environmental fate. These transformations can be both abiotic and biotic in nature.

Soil and Sediment: In soil and sediment, PBDEs exhibit strong sorption to organic matter and mineral surfaces, which significantly affects their mobility and bioavailability. nih.govstrath.ac.uk This sorption can also influence their degradation rates. nih.gov

Abiotic Degradation: In anaerobic (oxygen-deficient) sediments, reductive debromination is a significant abiotic and biotic transformation pathway for PBDEs. nih.govacs.org This process is often mediated by reduced iron species or other reducing agents present in the sediment. Studies on other PBDEs have shown that higher brominated congeners can be transformed into lower brominated, and potentially more toxic, congeners. nih.govacs.org The half-life for such transformations can be on the order of years to decades in sediment. nih.gov

Biotic Degradation: Microbial communities in soil and sediment play a crucial role in the degradation of PBDEs. Under anaerobic conditions, certain bacteria, including Dehalococcoides species, are capable of reductive debromination of PBDEs. berkeley.edunih.gov This process involves the use of PBDEs as electron acceptors in their respiration. The rate of microbial debromination can be slow, with partial degradation observed over months to years. nih.gov Aerobic degradation by microorganisms is generally less effective for highly brominated compounds.

Water: In aquatic environments, the low water solubility of PBDEs means they are often associated with suspended particles and sediments. However, dissolved-phase PBDEs are susceptible to photochemical degradation as described above. Chemical transformation in the water column can also involve reactions with hydroxyl radicals, which are powerful oxidants. nih.gov This can lead to the formation of hydroxylated PBDEs (OH-PBDEs). researchgate.net

Mechanistic Studies of Degradation Products

Reductive Debromination Products: As the primary degradation pathway, reductive debromination leads to the formation of a series of lower brominated diphenyl ethers. For this compound, this would produce various isomers of dibromo- and monobromo-diphenyl ethers. The specific congeners formed depend on which bromine atom is removed. Computational studies on other PBDEs suggest that debromination at the meta and para positions is often favored in anaerobic degradation. researchgate.net

Hydroxylated and Methoxylated Products: In both biotic and abiotic systems, hydroxylation of the aromatic rings can occur. Hydroxylated PBDEs (OH-PBDEs) can be formed through the action of hydroxyl radicals in the environment or as metabolites of microbial or vertebrate metabolism. researchgate.netnih.gov These OH-PBDEs can have different toxicological properties compared to the parent compound, with some exhibiting endocrine-disrupting effects. nih.gov In marine environments, naturally occurring methoxylated PBDEs (MeO-PBDEs) have been identified, and it is suggested that these can be demethylated to form OH-PBDEs. nih.govagarwallab.com

The table below summarizes the potential degradation products of this compound based on known degradation pathways for analogous PBDEs.

| Degradation Pathway | Reactant | Potential Degradation Products | Environmental Matrix |

| Photochemical Degradation | This compound | Dibromodiphenyl ether isomers, Monobromodiphenyl ether isomers, Diphenyl ether, Polybrominated dibenzofurans (minor) | Water, Atmosphere |

| Reductive Debromination (Abiotic/Biotic) | This compound | Dibromodiphenyl ether isomers, Monobromodiphenyl ether isomers | Anaerobic Soil and Sediment |

| Hydroxylation | This compound | Hydroxylated tribromodiphenyl ether isomers | Water, Biota |

Mechanistic studies often employ advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify these degradation products. researchgate.net Computational chemistry is also used to predict degradation pathways and the stability of intermediates. researchgate.netnih.gov

Outlook and Future Research Directions

Exploration of Novel Synthetic Routes

The synthesis of specific PBDE congeners, such as 1,3-Dibromo-5-(3-bromophenoxy)benzene, is often a complex challenge. Traditional methods for creating diaryl ethers, like the Ullmann condensation, can require harsh reaction conditions and sometimes result in low yields, particularly for more complex or sterically hindered molecules. cdnsciencepub.comorganic-chemistry.org Future research is likely to focus on developing more efficient, selective, and environmentally benign synthetic strategies.

One promising area of exploration is the advancement of catalyst systems for Ullmann-type reactions. organic-chemistry.org Research into well-defined copper catalysts, potentially with novel ligands, could lead to milder reaction conditions and improved yields for the synthesis of unsymmetrical diphenyl ethers like the title compound. umass.eduresearchgate.net Another avenue involves the use of alternative coupling strategies. Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools in organic synthesis and could be adapted for the construction of the diphenyl ether core of this molecule.

Furthermore, methods starting from different precursors could be investigated. For example, syntheses of octabrominated diphenyl ethers have been achieved through the bromination of mono- or diaminodiphenyl ethers, followed by diazotization and reduction. nih.gov Similar multi-step synthetic sequences could be envisioned for the targeted synthesis of this compound, offering alternative pathways that might provide better control over the final bromination pattern. The development of methods for the synthesis of pure, authentic PBDE congeners is crucial for their use as analytical standards in toxicological and environmental studies. nih.gov

Development of Advanced Functional Materials Based on the Compound